molecular formula C10H11N3O3 B15214759 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one CAS No. 13051-13-3

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one

Cat. No.: B15214759
CAS No.: 13051-13-3
M. Wt: 221.21 g/mol
InChI Key: UCVOGOBPJUGZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position. Pyrazolidinones are known for their diverse biological activities and are often found in both natural products and synthetic compounds with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of α-substituted propenals, such as methacrolein, with activated hydrazines under mild conditions. This reaction is catalyzed by pyrrolidine/benzoic acid and results in the formation of 4-substituted pyrazolidin-3-ols. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding 4-substituted-3-pyrazolidinones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of chiral catalysts, such as chiral diarylprolinol trimethylsilyl ethers, allows for the production of optically active forms of the compound with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolidin-3-ols yields pyrazolidinones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

13051-13-3

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one

InChI

InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14)

InChI Key

UCVOGOBPJUGZJL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.